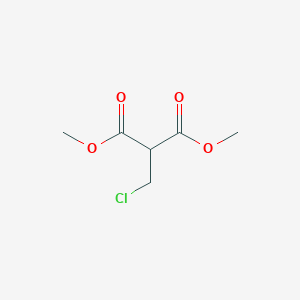

Dimethyl (chloromethyl)propanedioate

Description

Properties

CAS No. |

143701-96-6 |

|---|---|

Molecular Formula |

C6H9ClO4 |

Molecular Weight |

180.58 g/mol |

IUPAC Name |

dimethyl 2-(chloromethyl)propanedioate |

InChI |

InChI=1S/C6H9ClO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3H2,1-2H3 |

InChI Key |

LALRHYOSWRBQTP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (chloromethyl)propanedioate can be synthesized through the reaction of dimethyl propanedioate with chloromethylating agents. One common method involves the use of chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis and maximize yield.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where dimethyl propanedioate is reacted with chloromethylating agents under controlled temperature and pressure conditions. The process may also involve purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (chloromethyl)propanedioate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted propanedioates.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Dimethyl (chloromethyl)propanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl (chloromethyl)propanedioate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Dimethyl (chloromethyl)propanedioate belongs to a family of malonate esters and chlorinated derivatives. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| This compound | C₆H₇ClO₄ | Chloromethyl, dimethyl ester | High electrophilicity; SN2 substitution | Pharmaceutical intermediates, agrochemicals |

| Dimethyl malonate | C₅H₈O₄ | Two methyl esters | Moderate nucleophilicity; ester hydrolysis | Solvents, polymer precursors |

| Diethyl malonate | C₇H₁₂O₄ | Two ethyl esters | Similar to dimethyl malonate, slower hydrolysis | Flavoring agents, organic synthesis |

| Chloromethyl dichloroacetate | C₃H₃Cl₃O₂ | Chloromethyl, dichloroacetyl | Extreme electrophilicity; rapid hydrolysis | Reactive intermediates, covalent inhibitors |

| Dimethyl glutarate | C₇H₁₂O₄ | Dimethyl ester (5-carbon) | Low reactivity; thermal stability | Plasticizers, lubricants |

Key Observations :

- Reactivity: The chloromethyl group in this compound significantly enhances its electrophilicity compared to non-chlorinated malonates (e.g., dimethyl malonate). This makes it more reactive in SN2 substitutions, akin to chloromethyl dichloroacetate but less reactive than the latter due to the absence of additional electron-withdrawing chlorine atoms .

- Hydrolysis Stability : this compound undergoes hydrolysis faster than dimethyl malonate but slower than chloromethyl dichloroacetate, as observed in acetone-water solutions .

- Functional Versatility : Unlike dimethyl glutarate, which is primarily used in industrial applications, this compound’s chlorine substituent enables its use in synthesizing bioactive molecules (e.g., hydantoins and antibiotics) .

Reactivity and Thiol Interactions

Chloromethyl groups are known for their thiol reactivity, a trait shared by this compound. Studies on chloromethyl ketones (e.g., 10-F05) demonstrate that conjugation with aromatic rings or ester groups modulates thiol-binding efficiency. For example:

- Thiol Reactivity : Chloromethyl ketones with ester groups (like this compound) exhibit intermediate thiol reactivity compared to aromatic chloromethyl ketones (higher reactivity) and aliphatic derivatives (lower reactivity) .

- Antibacterial Activity : Compounds with chloromethyl groups show potent activity against ESKAPE pathogens, with slower resistance development due to covalent target modification .

Environmental and Toxicological Considerations

The U.S. EPA classifies dimethyl malonate as a low-priority substance, using analogs like diethyl malonate and dimethyl glutarate to predict its environmental persistence and toxicity. Key findings:

- Environmental Fate: The chloromethyl group in this compound may increase bioavailability and toxicity compared to non-chlorinated analogs, though data gaps exist .

- Regulatory Status: Unlike bis(chloromethyl) ether (a known carcinogen), this compound lacks stringent regulatory restrictions, but its synthesis byproducts (e.g., chloromethyl methyl ether) require careful monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.